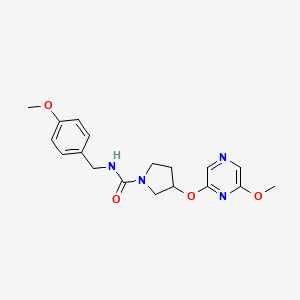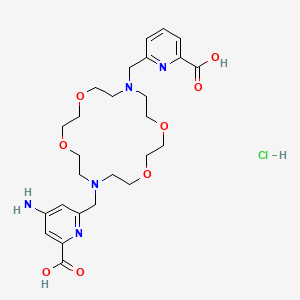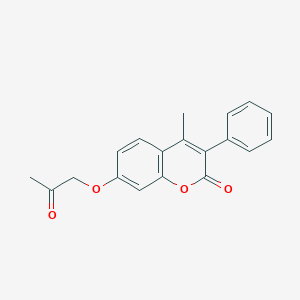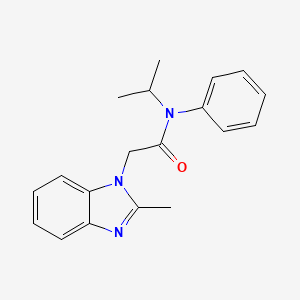![molecular formula C21H21N3O4S2 B2990289 N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide CAS No. 922128-79-8](/img/structure/B2990289.png)
N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide is a compound that intricately combines several functional groups to achieve specific chemical and biological activities. This complex structure incorporates a dihydroisoquinoline moiety, a thiazole ring, and a sulfonamide group, making it an intriguing molecule for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate starting materials required for constructing the dihydroisoquinoline, thiazole, and sulfonamide groups.
Key Steps: : A multistep synthesis is employed, where each functional group is introduced sequentially.
Reaction Conditions: : Typical conditions involve the use of organic solvents, catalysts (like palladium on carbon or acids), and precise temperature controls to ensure high yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis must be optimized for scalability. This often involves continuous flow reactors, automated systems, and robust purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the dihydroisoquinoline moiety, to form more oxidized products.
Reduction: : Reduction reactions can target the sulfonamide or thiazole components.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring systems.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : DMF, DMSO, or THF depending on the reaction.
Major Products
Oxidation can yield N-oxides or sulfoxides.
Reduction typically produces amine derivatives.
Substitution can lead to various functionalized aromatic compounds.
Applications De Recherche Scientifique
N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide has numerous applications:
Chemistry: : Utilized as a building block for creating more complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: : Used in the synthesis of advanced materials or specialty chemicals.
Mécanisme D'action
The compound's mechanism of action is typically related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is often key in binding to these targets, while the thiazole and dihydroisoquinoline moieties may enhance binding specificity or stability. Pathways often involved include inhibition of enzyme activity or modulation of receptor function, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-hydroxybenzenesulfonamide: : Differing by a hydroxyl group, this compound has slightly different reactivity and biological activity.
N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-chlorobenzenesulfonamide:
Uniqueness
The methoxy group in N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide imparts unique steric and electronic effects, making it particularly suitable for specific biological targets and applications.
This comprehensive overview highlights the intricate nature and versatile applications of this compound in various scientific domains. Fascinating stuff.
Propriétés
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-21-22-17(14-29-21)12-20(25)24-11-10-15-4-2-3-5-16(15)13-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBFWOSHYFVDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)

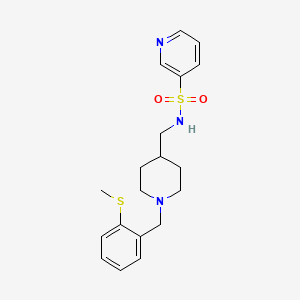
![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)

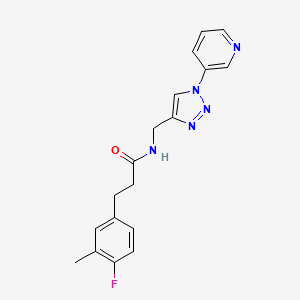
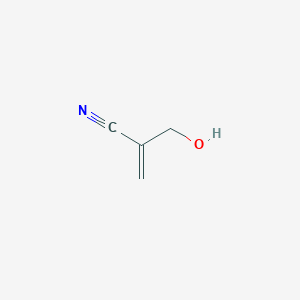
![4-[5-BRomo-3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2990223.png)
